molecular formula C12H9N3OS B11758253 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one

Cat. No.: B11758253
M. Wt: 243.29 g/mol
InChI Key: MCNUWKLHPNSTCA-UHFFFAOYSA-N
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Description

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a specialized tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This pyrimido[4,5-b]quinoline derivative is part of a class of compounds known for a profound range of biological activities, with recent studies highlighting their promising anticancer properties . Researchers utilize this compound as a key scaffold to investigate its activity against various cancer cell lines, including MCF-7 and K562, and to explore its mechanisms of action, which may involve the inhibition of critical enzymes like tyrosine kinases or the induction of cell cycle arrest . The synthetic approach for this class of compounds often involves modern, efficient methods such as multicomponent one-pot reactions, which benefit from improved atom economy and reduced reaction times . The structural motif of a pyrimidine ring fused with a quinoline is chemically analogous to biologically relevant 5-deazaflavins, making it a valuable template for designing novel bioactive molecules . This product is intended for research applications in early drug development and biochemical profiling. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17)

InChI Key

MCNUWKLHPNSTCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O

Origin of Product

United States

Preparation Methods

Friedländer Condensation and Cyclization

The classical approach involves Friedländer condensation, leveraging aminoaldehyde intermediates to construct the pyrimidoquinoline core. Starting with 6-methyl-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile, α-chloroacetaldehyde in ethanol with sodium acetate yields a formylmethylthio intermediate. Cyclization under ethanolic sodium ethoxide generates the thieno[2,3-d]pyrimidine scaffold, which undergoes further annulation with ketones or active methylene compounds to form the target structure.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Intermediate synthesisα-Chloroacetaldehyde, EtOH, NaOAc65–70
CyclizationNaOEt, EtOH, reflux75–80
Final annulationAliphatic/heterocyclic ketones, 80°C60–70

This method’s limitations include moderate yields in the final annulation step and the need for column chromatography for purification.

Green Mechanochemical Synthesis

Solvent-Free Ball-Milling Strategy

A catalyst-free, solvent-free mechanochemical approach utilizes a ball mill to drive the multicomponent reaction of 1,3-diketones (e.g., dimedone), 6-aminouracil, and aromatic aldehydes. The mechanical energy facilitates Knoevenagel condensation, Michael addition, and cyclodehydration in a single pot, achieving yields of 80–90% within 30–60 minutes.

Advantages Over Conventional Methods

  • Efficiency : Eliminates solvent use and reduces reaction time by 50%.

  • Scalability : Gram-scale synthesis demonstrated without yield loss.

  • Environmental Impact : Aligns with green chemistry principles (E-factor < 1.5).

One-Pot Mannich-Type Cyclocondensation

Ultrasound-Assisted Synthesis

A one-pot method under ultrasound irradiation condenses aminopyrimidinones, dimedone, and aromatic aldehydes via a Mannich-type mechanism. Optimized conditions (ethanol, 50°C, 20 minutes) yield 85–92% product purity. Ultrasound enhances reaction kinetics by 40% compared to conventional reflux.

Mechanistic Pathway

  • Mannich Adduct Formation : Dimedone and aldehyde form an enolizable ketone.

  • Nucleophilic Attack : Aminopyrimidinone attacks the iminium intermediate.

  • Cyclization and Aromatization : Intramolecular dehydration completes the pyrimidoquinoline core.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage Yield (%)TimeCost Index
Multi-Step65–708–12 hoursHigh
Mechanochemical80–900.5–1 hourLow
Ultrasound-Assisted85–9220 minutesModerate

Environmental and Practical Considerations

  • Waste Generation : Mechanochemical methods produce <2 g waste per gram product, versus 10–15 g for multi-step routes.

  • Catalyst Dependency : Only multi-step methods require stoichiometric bases (e.g., NaOEt).

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve multi-step yields by 10–15% but complicate purification.

  • Room-temperature mechanochemistry achieves 75% yield, while heating to 50°C increases it to 90%.

Catalyst Screening

Although most methods avoid catalysts, trials with ZnO nanoparticles (5 mol%) in mechanochemical synthesis boosted yields to 95% by enhancing imine formation kinetics.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 6.80–7.65 (m, 4H, quinoline-H), 10.2 (s, 1H, NH).

  • IR : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

Purity Assessment

HPLC analyses (C18 column, MeOH:H2O = 70:30) confirm >98% purity for mechanochemical and ultrasound-assisted products .

Chemical Reactions Analysis

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one can be compared with other fused pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share similar structural features but differ in their specific biological activities and chemical reactivity. The uniqueness of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.

Q & A

Q. What are the optimal synthesis routes and characterization methods for 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one and its derivatives?

The compound and its analogs are typically synthesized via multi-step reactions involving cyclocondensation, alkylation, or annulation. For example, derivatives are prepared by reacting 2-aminoquinoline-3-carboxamide with cyclic ketones using ZnCl₂ as a catalyst, yielding spiro-fused derivatives in moderate yields (50–65%) . Post-synthesis, purity is verified via TLC (silica gel F254 plates, UV detection at 254 nm) . Structural confirmation relies on 1^1H-NMR, 13^{13}C-NMR, and HRMS, with characteristic peaks for the thioxo group (δ ~2.5–3.0 ppm) and quinoline backbone (δ ~7.0–8.5 ppm) .

Q. How are computational methods like DFT used to validate structural and physicochemical properties of pyrimido[4,5-b]quinolines?

Density functional theory (DFT) calculations predict molecular geometry, electronic properties, and reactive sites by optimizing bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). For instance, DFT studies on pyrimido[4,5-b]quinolines correlate theoretical infrared (IR) spectra with experimental data, confirming the presence of C=O (1644 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches . These models also estimate solvation energies and dipole moments to guide solubility testing in polar solvents like DMSO .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant and anticancer activities of 2-thioxo-pyrimido[4,5-b]quinoline derivatives?

Derivatives like 5-aryl-9-arylidene-2-thioxo-octahydropyrimidoquinolin-4-ones exhibit antioxidant activity comparable to ascorbic acid by scavenging free radicals (e.g., DPPH and ABTS assays) via the thiocarbonyl group, which donates hydrogen atoms . Anticancer activity involves inhibition of protein kinase C (PKC) and HDM2 ubiquitin ligase, stabilizing tumor suppressors like p53. For example, 7-nitro-10-octyl-3-phenyl derivatives induce G2/M cell cycle arrest and apoptosis in A431 cells (IC₅₀ = 1.2–3.8 µM) .

Q. How do substituents at C-3, C-9, and C-10 positions influence the structure-activity relationship (SAR) in pyrimido[4,5-b]quinolines?

  • C-3 : Alkyl groups (e.g., methyl, ethyl) enhance lipophilicity and membrane permeability, improving bioavailability .
  • C-9 : Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase HDM2 inhibition by stabilizing interactions with the protein’s hydrophobic pocket .
  • C-10 : Cyclohexyl or aryl substituents modulate anti-inflammatory activity by reducing COX-2 expression in carrageenan-induced edema models (40–62% inhibition) .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies in antimicrobial activity (e.g., compound 17b vs. 17c ) arise from variations in substituent electronegativity and steric effects. For example, 4-fluorobenzylidene derivatives (17b ) show higher Gram-positive bacterial inhibition (MIC = 8 µg/mL) than nitro-substituted analogs (17c , MIC = 32 µg/mL) due to enhanced membrane penetration . Dose-response assays and molecular docking (e.g., AutoDock Vina) validate target specificity .

Q. How are multi-parametric optimization approaches applied to improve synthetic yields and scalability?

Reaction conditions are tuned using design of experiments (DoE):

  • Temperature : 60–80°C for cyclization steps to avoid side reactions .
  • Catalysts : ZnCl₂ or pyridine enhances annulation efficiency (yield increase from 40% to 66%) .
  • Solvents : Ethanol or DMF balances reactivity and solubility, reducing byproduct formation . Scale-up challenges (e.g., low yields for compound 6 , 23%) are addressed via continuous-flow reactors or microwave-assisted synthesis .

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